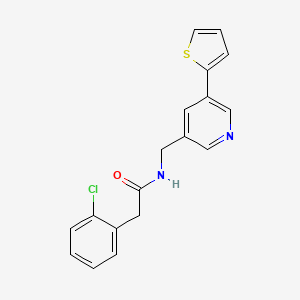

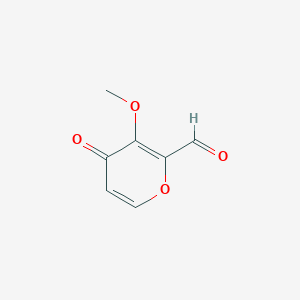

![molecular formula C22H34N4O3 B2529686 tert-butyl 4-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate CAS No. 2319635-63-5](/img/structure/B2529686.png)

tert-butyl 4-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound tert-butyl 4-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate is a complex organic molecule that is likely to be of interest due to its structural features which include a piperidine ring, a tert-butyl group, and a pyrazolyl-azabicyclooctane moiety. While the specific compound is not directly described in the provided papers, similar compounds with tert-butyl and piperidine moieties have been synthesized and studied for their molecular structures, synthesis methods, and potential biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from simpler piperidine derivatives. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . Similarly, other tert-butyl piperidine-1-carboxylate derivatives were synthesized by condensation reactions or by reactions involving carbamimide and various acids . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using techniques such as single-crystal X-ray diffraction (XRD) . The crystal structures provide detailed information about bond lengths, angles, and the overall three-dimensional arrangement of the molecules. Density functional theory (DFT) is also used to optimize the molecular structure and compare it with experimental data .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses . These studies help in understanding the sites of chemical reactivity and the interaction of the molecule with other chemical entities. The presence of functional groups like the tert-butyl ester and the piperidine ring suggests that these compounds could undergo reactions typical for esters and amines.

Physical and Chemical Properties Analysis

The physical properties such as crystal system, space group, and unit cell parameters are determined through XRD analysis . The chemical properties can be deduced from spectroscopic evidence including 1H NMR, 13C NMR, IR, and mass spectrometry . These compounds often exhibit intermolecular interactions like hydrogen bonding and π-π stacking, which influence their crystal packing and stability .

Relevant Case Studies

Some of the synthesized tert-butyl piperidine-1-carboxylate derivatives have been evaluated for biological activities such as antibacterial and anthelmintic effects . Although the activities were found to be moderate to poor, these studies are crucial for understanding the potential applications of these compounds in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

Research focused on similar compounds provides insights into synthesis methods and molecular structure analyses. For example, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was accomplished through an intramolecular lactonization reaction, showcasing the compound's intricate bicyclic structure including a lactone moiety and a piperidine ring, indicating the potential for complex structural configurations in related compounds (Moriguchi et al., 2014).

Chemical Synthesis

The chemical synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate demonstrates the multi-step processes involved in creating biologically active compounds, highlighting the compound's role as an intermediate in pharmaceutical synthesis (Kong et al., 2016).

Structural Analysis

The analysis of related compounds, such as the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate leading to the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, provides insights into the structural characteristics and potential reactivity pathways that could be relevant for the synthesis and application of your compound of interest (Richter et al., 2009).

Applications in Drug Synthesis

Research into related compounds has shown their utility as intermediates in the synthesis of biologically active molecules, such as crizotinib, an anticancer drug, demonstrating the potential pharmacological applications of similar compounds (Kong et al., 2016).

Eigenschaften

IUPAC Name |

tert-butyl 4-[2-oxo-2-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O3/c1-22(2,3)29-21(28)24-11-7-16(8-12-24)13-20(27)26-17-5-6-18(26)15-19(14-17)25-10-4-9-23-25/h4,9-10,16-19H,5-8,11-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMQBIBIPFZBNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2C3CCC2CC(C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

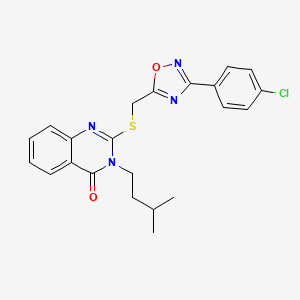

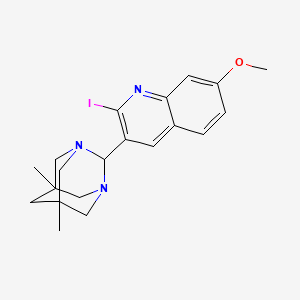

![5-Benzyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529604.png)

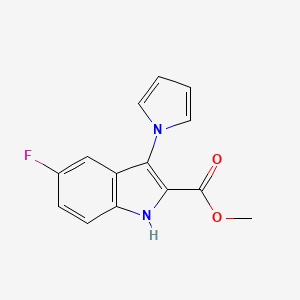

![(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2529606.png)

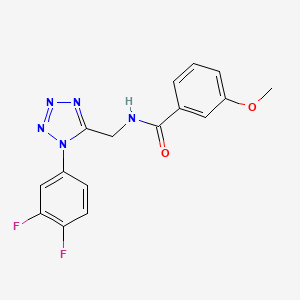

![N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529608.png)

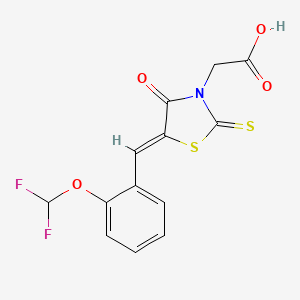

![2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2529609.png)

![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2529613.png)

![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine](/img/structure/B2529621.png)

![(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2529625.png)